molecular formula C25H21N3O6 B5426466 (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B5426466
M. Wt: 459.4 g/mol
InChI Key: SRLWRDKIYIFCTI-BJMVGYQFSA-N
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Description

(E)-3-[3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a tricyclic core and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the phenyl group, and subsequent functionalization to introduce the methoxy and nitro groups.

    Formation of the Tricyclic Core: This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate the formation of the tricyclic structure.

    Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts acylation or alkylation reactions, where the phenyl group is attached to the tricyclic core.

    Functionalization: The methoxy and nitro groups are introduced through nucleophilic substitution reactions, often using reagents like methanol and nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydroxide, potassium tert-butoxide, elevated temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, amine-substituted compounds, and various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide stands out due to its tricyclic core and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(2-methoxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-34-20-13-18(28(32)33)8-9-19(20)26-21(29)10-5-14-3-2-4-17(11-14)27-24(30)22-15-6-7-16(12-15)23(22)25(27)31/h2-11,13,15-16,22-23H,12H2,1H3,(H,26,29)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWRDKIYIFCTI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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